molecular formula C15H25NO4 B1338213 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid CAS No. 724773-53-9

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid

Cat. No.: B1338213
CAS No.: 724773-53-9
M. Wt: 283.36 g/mol
InChI Key: PEBPJTABRARMEU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the Boc-protected amine group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the spirocyclic core, Boc-protected amine, and carboxylic acid functional groups, which confer specific chemical and biological properties .

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBPJTABRARMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of crude 1-(tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid methyl ester (35.0 g, ˜96.2 mmol) was added LiOH—H2O (12.3 g, 294 mmol) followed by the addition of water (75 mL). The mixture was heated to reflux. After 48 hours, an additional portion of LiOH—H2O (6.15 g, 146 mmol) was added and refluxed for an additional 24 hours. The solvent was removed under reduced vacuum. The residue was partitioned between water and ether. The aqueous layer was acidified to pH 2-3 with aqueous HCl with ice bath cooling with a layer of CH2Cl2 present. The layers were separated and the aqueous layer was extracted with CH2Cl2 (3 times). The combined organic layers were dried over sodium sulfate, filtered and evaporated to give 17.0 g (63%, 2 steps) of 1-(tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid an off-white solid.
Name
LiOH—H2O
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
LiOH—H2O
Quantity
6.15 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

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